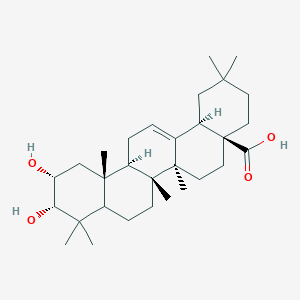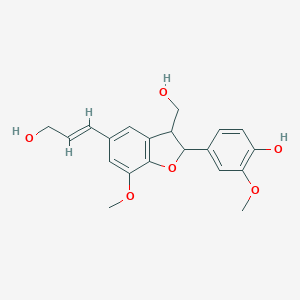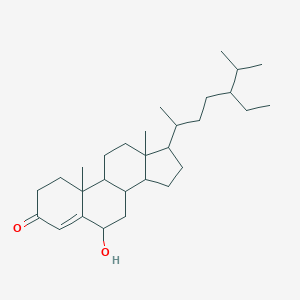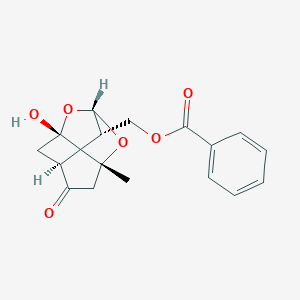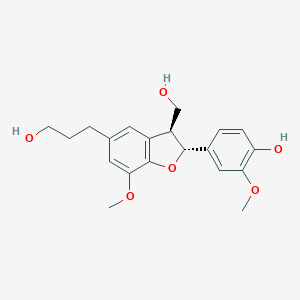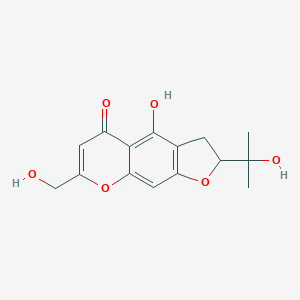
Angelicain
科学研究应用
诺西米福新具有广泛的科学研究应用,包括:
化学: 它被用作研究呋喃香豆素及其衍生物的参考化合物。
生物学: 它被研究用于其抗炎特性和潜在的治疗应用。
医学: 它被研究用于其治疗炎症性疾病和病症的潜在用途。
作用机制
诺西米福新通过其抗炎特性发挥作用。它靶向炎症相关的特定分子通路,例如抑制促炎细胞因子和酶。 该化合物与各种分子靶点相互作用,包括环氧合酶和脂氧合酶,以减少炎症 .
类似化合物:
升麻素: 升麻中发现的另一种呋喃香豆素衍生物,具有类似的抗炎特性。
滨海豆醇: 一种具有抗炎和镇痛特性的色酮衍生物。
异香豆素: 一种具有抗炎特性的香豆素衍生物.
独特性: 诺西米福新由于其独特的分子结构及其强大的抗炎活性而具有独特性。 它已被证明在某些炎症模型中比类似化合物更有效 .
生化分析
Biochemical Properties
Norcimifugin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions often involve the modulation of enzyme activity, either through inhibition or activation, thereby influencing metabolic pathways.
Cellular Effects
Norcimifugin affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and immune responses . Norcimifugin can modulate gene expression, leading to changes in the production of cytokines and other signaling molecules. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, Norcimifugin exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory mediators . Norcimifugin also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Norcimifugin have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Norcimifugin remains stable under certain conditions, but its activity can diminish over extended periods . Long-term exposure to Norcimifugin can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Norcimifugin vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as anti-inflammatory and immunomodulatory actions . At higher doses, Norcimifugin can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Norcimifugin is involved in several metabolic pathways, primarily through its interactions with enzymes like cytochrome P450 . These interactions can influence the metabolism of other compounds, affecting metabolic flux and metabolite levels. Norcimifugin’s role in these pathways underscores its potential impact on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, Norcimifugin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The distribution of Norcimifugin within the body is crucial for its therapeutic efficacy and safety.
Subcellular Localization
Norcimifugin’s subcellular localization is essential for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows Norcimifugin to interact with its target biomolecules effectively, thereby modulating cellular processes at the subcellular level.
准备方法
合成路线和反应条件: 诺西米福新可以通过各种化学反应合成,这些反应涉及到在升麻中发现的前体化合物。 合成路线通常涉及到提取前体,然后进行一系列化学反应形成呋喃香豆素结构 .
工业生产方法: 诺西米福新的工业生产涉及到使用乙醇或甲醇等溶剂从升麻中提取该化合物。 然后使用色谱技术对提取物进行纯化,以分离出纯化的诺西米福新 .
化学反应分析
反应类型: 诺西米福新会发生各种化学反应,包括:
氧化: 这种反应涉及到向化合物中添加氧气或从化合物中去除氢。
还原: 这种反应涉及到向化合物中添加氢气或从化合物中去除氧气。
常用试剂和条件:
氧化: 常用的试剂包括高锰酸钾和过氧化氢。
还原: 常用的试剂包括硼氢化钠和氢化铝锂。
取代: 常用的试剂包括卤素和亲核试剂.
形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,诺西米福新的氧化可以导致羟基化衍生物的形成 .
相似化合物的比较
Cimifugin: Another furochromone derivative found in Cimicifuga foetida with similar anti-inflammatory properties.
Hamaudol: A chromone derivative with anti-inflammatory and analgesic properties.
Isocopoletin: A coumarin derivative with anti-inflammatory properties.
Uniqueness: Norcimifugin is unique due to its specific molecular structure and its potent anti-inflammatory activity. It has been shown to be more effective in certain models of inflammation compared to similar compounds .
属性
IUPAC Name |
4-hydroxy-7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-15(2,19)12-4-8-10(21-12)5-11-13(14(8)18)9(17)3-7(6-16)20-11/h3,5,12,16,18-19H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCHSXPHLRBEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2O)C(=O)C=C(O3)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-Angelicain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
49624-66-0 | |
| Record name | (S)-Angelicain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
208 - 209 °C | |
| Record name | (S)-Angelicain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030120 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence of Norcimifugin in natural sources?
A1: Norcimifugin has been identified in the antibacterial fraction of Angelica polymorpha Maxim []. This finding marked the first reported instance of this compound within the Angelica family. Furthermore, Norcimifugin has also been isolated from Cimicifuga foetida, a plant traditionally used for its anti-inflammatory properties [].
Q2: What analytical techniques are commonly employed to identify and characterize Norcimifugin?
A2: High-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (HPLC-ESI-Q-TOF-MS/MS) has proven effective for characterizing Norcimifugin, particularly within complex mixtures like those found in Saposhnikovia divaricata (Turcz.) Schischk. (Umbelliferae), commonly known as Saposhnikoviae Radix []. This technique allows for the separation and identification of individual compounds based on their mass-to-charge ratios and fragmentation patterns.
Q3: What is the significance of identifying Norcimifugin and other compounds in traditional medicinal plants?
A3: Identifying specific compounds in traditional medicines, such as Norcimifugin in Saposhnikoviae Radix, is crucial for several reasons []. First, it allows for the standardization of these medicines, ensuring consistent efficacy and safety. Second, it paves the way for understanding the specific mechanisms of action responsible for their therapeutic effects, potentially leading to the development of novel drugs. Finally, this knowledge contributes to a deeper understanding of the chemical diversity and potential of these plants in medicine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


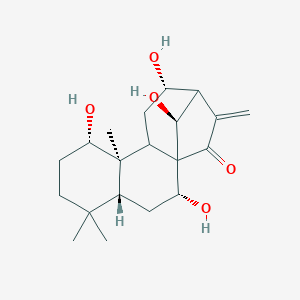
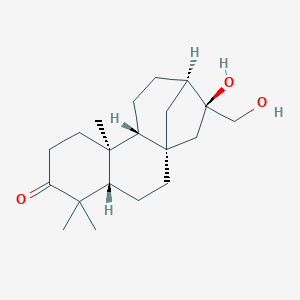
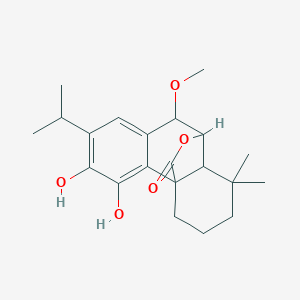
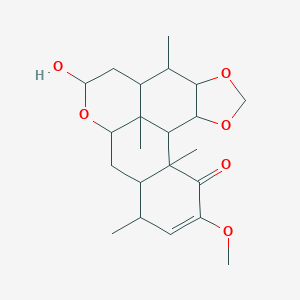

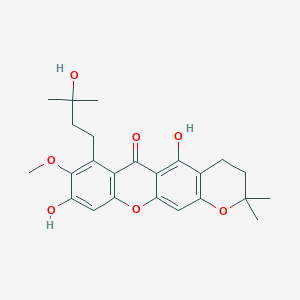

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)
